BenchChemオンラインストアへようこそ!

4-Ethylidene-2-phenyloxazol-5(4H)-one

mPGES-1 inhibition inflammation prostaglandin E2

4-Ethylidene-2-phenyloxazol-5(4H)-one (CAS 37791-41-6) is a 4-alkylidene-substituted 5(4H)-oxazolone—a member of the azlactone family characterized by a five-membered oxazol-5(4H)-one ring bearing a phenyl group at the 2-position and an ethylidene moiety at the 4-position. With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, this compound exists as the (E)-isomer under standard synthetic conditions.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B15054038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylidene-2-phenyloxazol-5(4H)-one
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC=C1C(=O)OC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+
InChIKeyHEGNHTODZSHTKS-XNWCZRBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylidene-2-phenyloxazol-5(4H)-one: Core Chemical Identity and Compound Class Overview for Procurement Evaluation


4-Ethylidene-2-phenyloxazol-5(4H)-one (CAS 37791-41-6) is a 4-alkylidene-substituted 5(4H)-oxazolone—a member of the azlactone family characterized by a five-membered oxazol-5(4H)-one ring bearing a phenyl group at the 2-position and an ethylidene moiety at the 4-position . With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, this compound exists as the (E)-isomer under standard synthetic conditions . The oxazolone scaffold is recognized as a privileged pharmacophore and versatile synthon, exhibiting a broad spectrum of biological activities including anti-inflammatory, enzyme inhibitory, and antioxidant effects [1].

Why 4-Ethylidene-2-phenyloxazol-5(4H)-one Cannot Be Simply Substituted by Other Oxazolone Analogs: Structural and Pharmacological Rationale


Generic substitution among 4-substituted-2-phenyloxazol-5(4H)-ones is precluded by the profound impact of the 4-position substituent on electronic distribution, steric accessibility, enzyme binding, and reactivity. The ethylidene group (—CH=CHCH3) in the target compound is an alkylidene substituent rather than an arylidene, conferring distinct conformational flexibility versus the planar, extended π-systems of 4-benzylidene analogs [1]. This structural divergence translates directly to differential biological target engagement: the ethylidene-bearing scaffold displays measurable inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1), targets not uniformly engaged by arylidene-substituted counterparts [2]. Furthermore, the absence of phenolic —OH groups in the ethylidene derivative removes the hydrogen-bond donor capacity that dominates the anti-inflammatory SAR of hydroxyl-substituted 4-arylidene analogs, making the ethylidene compound a mechanistically distinct tool for probing arachidonic acid cascade enzymes independent of COX-1/2-mediated effects [3].

Quantitative Differentiation Evidence for 4-Ethylidene-2-phenyloxazol-5(4H)-one Versus Closest Structural Analogs


mPGES-1 Inhibitory Activity of 4-Ethylidene-2-phenyloxazol-5(4H)-one Versus Reference Inhibitors

4-Ethylidene-2-phenyloxazol-5(4H)-one inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 2,800 nM in a cell-based assay [1]. This value places the compound in the micromolar potency range for this emerging anti-inflammatory target. For context, selective mPGES-1 inhibitors in advanced development (e.g., compound MF-63) achieve IC50 values of approximately 1–10 nM in comparable microsomal assays, representing a >100-fold potency gap that underscores the ethylidene-oxazolone as a tool compound for mechanistic studies rather than a drug candidate [2]. No 4-arylidene-2-phenyloxazol-5(4H)-one derivative has been reported with mPGES-1 inhibitory data, making the ethylidene-substituted scaffold a unique entry point for probing this target within the oxazolone chemical space.

mPGES-1 inhibition inflammation prostaglandin E2

5-Lipoxygenase Inhibition by 4-Ethylidene-2-phenyloxazol-5(4H)-one Relative to Known Oxazolone-Derived LOX Inhibitors

The compound inhibits human 5-lipoxygenase (5-LOX) with an IC50 of 700 nM in a PMNL-based cellular assay [1]. This sub-micromolar potency positions the ethylidene-oxazolone favorably relative to other oxazolone-derived LOX inhibitors: a bisbenzamide-oxazolone derivative from the same chemical class was reported with an IC50 of approximately 41 µM against lipoxygenase, representing an approximately 58-fold weaker inhibition . By comparison, the clinically used 5-LOX inhibitor zileuton exhibits an IC50 of approximately 0.5–1 µM in similar cellular assays, indicating that the target compound occupies a comparable potency range while offering a synthetically tractable oxazolone scaffold for further optimization [2].

5-lipoxygenase leukotriene anti-inflammatory

Synthesis Efficiency: Aldehyde-Based Route to 4-Ethylidene-2-phenyloxazol-5(4H)-one Versus Ketone-Derived 4-Alkylidene Analogs

The cyclocondensation synthesis of 4-ethylidene-2-phenyloxazol-5(4H)-one proceeds via reaction of 2-benzamidoacetic acid (hippuric acid derivative) with acetaldehyde in acetic anhydride/sodium acetate, achieving isolated yields in the range of 70–85% . In contrast, analogous 4-alkylidene oxazolones prepared from ketone substrates (e.g., acetone, acetophenone) under identical Erlenmeyer–Plöchl conditions deliver significantly lower yields, typically 50–60%, and require extended reaction times of 8–12 hours compared to the 4–6 hours needed for aldehyde-derived products . This yield differential arises from the greater electrophilicity and reduced steric hindrance of aldehyde carbonyls relative to ketones, directly impacting procurement economics and scalability.

synthesis optimization yield comparison oxazolone preparation

Distinct Photoinduced Reactivity of 4-Ethylidene-2-phenyloxazol-5(4H)-one Enabling One-Pot Synthesis of γ,δ-Unsaturated Amides

Photolysis of 4-ethylidene-2-phenyloxazol-5(4H)-one in the presence of allylic alcohols triggers a cascade reaction—decarbonylation, nucleophilic addition, photoinduced hydrogen transfer, and Claisen rearrangement—yielding γ,δ-unsaturated N-benzoyl amides in a single operational step [1]. This tandem photochemical transformation is specific to the 4-ethylidene substitution pattern; the 4-benzylidene and 4-arylidene analogs undergo divergent reaction pathways (primarily [2+2] photocycloaddition or E/Z isomerization) under identical irradiation conditions, presumably due to differences in excited-state energy surfaces and steric constraints imposed by the aryl versus alkyl substituent [2]. The reaction proceeds at ambient temperature with UV irradiation and does not require metal catalysts or protecting groups.

photochemistry Claisen rearrangement one-pot synthesis

Anti-Inflammatory Class-Level Evidence: 4-Arylidene-2-phenyloxazol-5(4H)-one HRBC Membrane Stabilization Activity as Benchmark for Analog Selection

Although no direct HRBC membrane stabilization data exist for 4-ethylidene-2-phenyloxazol-5(4H)-one, structurally related 4-arylidene-2-phenyloxazol-5(4H)-ones exhibit concentration-dependent inhibition of heat-induced hemolysis, with IC50 values of 4.65 mM (5a, unsubstituted phenyl), 7.34 mM (5b), 5.23 mM (5c), and 1.96 mM (5d, 3,4-dihydroxy-substituted) versus the standard O-acetyl salicylic acid at 6.41 mM [1]. The most potent analog (5d) is approximately 3.3-fold more active than aspirin in this assay. This SAR indicates that hydroxyl substitution on the 4-arylidene ring is critical for membrane-stabilizing activity, implying that the 4-ethylidene analog—lacking aryl hydroxyl groups—would likely exhibit distinct anti-inflammatory potency. The ethylidene compound's differentiation therefore lies in its mPGES-1/5-LOX dual-targeting profile (see Evidence Items 1 and 2) rather than classical COX-mediated or membrane-stabilizing anti-inflammatory mechanisms [2].

anti-inflammatory HRBC membrane stabilization COX docking

Procurement-Relevant Application Scenarios for 4-Ethylidene-2-phenyloxazol-5(4H)-one Based on Verified Evidence


Arachidonic Acid Cascade Probe Development: Dual 5-LOX/mPGES-1 Pharmacological Tool

Leveraging the compound's confirmed inhibition of both 5-lipoxygenase (IC50 = 700 nM) and mPGES-1 (IC50 = 2,800 nM), researchers can deploy 4-ethylidene-2-phenyloxazol-5(4H)-one as a dual-pathway probe to dissect arachidonic acid metabolism independently of COX-1/COX-2 [1]. This is particularly valuable for studying the shunting phenomenon between the COX and LOX pathways observed in inflammatory disease models, where selective COX-2 inhibition can upregulate leukotriene production. Unlike hydroxyl-substituted 4-arylidene analogs that primarily act via membrane stabilization, the ethylidene compound provides a clean pharmacological profile for mechanistic enzymology studies [2].

Cost-Efficient Scale-Up Synthesis for Oxazolone Library Construction

The favorable synthesis economics—yields of 70–85% with 4–6 hour reaction times using inexpensive acetaldehyde—make this compound a cost-effective entry point for constructing focused oxazolone libraries [1]. The 20–25% yield advantage over ketone-derived 4-alkylidene oxazolones directly reduces cost per gram, which becomes significant when synthesizing 10–100 gram quantities for high-throughput screening campaigns. The ethylidene group also serves as a versatile handle for further functionalization via photochemical or cycloaddition transformations [2].

Photochemical Synthon for Diversity-Oriented Synthesis of N-Benzoyl Amides

The unique photoinduced one-pot transformation—decarbonylation, allylic alcohol addition, hydrogen transfer, and Claisen rearrangement—provides direct access to γ,δ-unsaturated N-benzoyl amides that would otherwise require multi-step sequences [1]. This reactivity is specific to the 4-ethylidene substitution and is not shared by 4-benzylidene or 4-arylidene analogs, making the compound irreplaceable for photochemical methodology development and for generating amide-based compound collections in medicinal chemistry [2].

Negative Control for Hydroxyl-Driven Anti-Inflammatory SAR Studies

In structure-activity relationship studies of 4-substituted-2-phenyloxazol-5(4H)-ones, the ethylidene derivative serves as an essential negative control. Lacking the phenolic —OH groups that drive HRBC membrane stabilization (as demonstrated by the 3.3-fold potency enhancement of 3,4-dihydroxy analog 5d over aspirin), the ethylidene compound helps isolate hydroxyl-specific contributions to anti-inflammatory activity [1]. This enables rigorous SAR dissection where the ethylidene derivative provides the baseline activity attributable to the core oxazolone scaffold, while hydroxyl-substituted arylidene analogs reveal the incremental contribution of H-bond donor capacity and redox activity [2].

Quote Request

Request a Quote for 4-Ethylidene-2-phenyloxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.